

Application Notes and Protocols: Osthole in Renal Fibrosis Experimental Models

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Compound of Interest

Compound Name: *Ostruthol*

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Introduction

Renal fibrosis, characterized by the excessive accumulation of extracellular matrix, is the common final pathological outcome of various chronic kidney diseases (CKD), leading to end-stage renal failure.[1][2][3] Osthole, a natural coumarin derivative extracted from plants of the Apiaceae family, has demonstrated significant therapeutic potential in preclinical models of renal fibrosis.[1][2] Its multifaceted mechanism of action, encompassing anti-inflammatory, anti-oxidative stress, and direct anti-fibrotic effects, makes it a promising candidate for further investigation and drug development.[1][2][4] These application notes provide a comprehensive overview of the experimental use of osthole in renal fibrosis models, including detailed protocols and a summary of its effects on key signaling pathways.

Data Presentation: Efficacy of Osthole in Preclinical Renal Fibrosis Models

The following tables summarize the quantitative data from key studies investigating the effects of osthole in both in vivo and in vitro models of renal fibrosis.

Table 1: Summary of Osthole's Effects in In Vivo Renal Fibrosis Models

Model	Species	Osthole Dosage	Treatment Duration	Key Fibrosis Markers	Results	Reference
Unilateral Ureteral Obstruction (UUO)	C57Bl/6 Mice	40 and 80 mg/kg/day (oral gavage)	14 days	α -SMA, Collagen I, Fibronectin, Collagen Deposition (Masson's trichrome & Picrosirius Red staining), Hydroxyproline	Significantly ameliorated renal pathological damage and reduced collagen deposition. [5][6] Inhibited the expression of α -SMA, collagen I, and fibronectin. [5][6] Reversed the elevated hydroxyproline level. [5]	[1][5][6]
Unilateral Ureteral Obstruction (UUO)	C57Bl/6 Mice	40 and 80 mg/kg/day	14 days	α -SMA, Ki-67, E-cadherin, Vimentin, Snail1, Twist	Attenuated myofibroblast activation and proliferation. [1] Preserved	[1]

E-cadherin
and
reduced
Vimentin
expression,
indicating
repression
of
Epithelial-
Mesenchy-
mal
Transition
(EMT).[1]
Rescued
the
upregulatio-
n of EMT-
related
transcriptio-
n factors.
[1]

Type 2
Diabetic
Nephropat-
hy
(Streptozot-
ocin/high-
fat diet)

Rats

Not
specified

8 weeks

α -SMA,
Fibronectin
, E-
cadherin

Significantl-
y reduced
glomerular
mesangial
matrix
deposition.
[4]
Improved
levels of α -
SMA,
fibronectin,
and E-
cadherin.
[4]

[4]

Renal
Ischemia-

Rats

40 mg/kg
(intraperito-

Single
dose 30

Not directly
fibrosis, but

Attenuated
renal

[7]

Reperfusion (I/R) Injury	renal)	minutes before ischemia	relevant to injury leading to fibrosis	dysfunction and histologic damage.[7]
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Table 2: Summary of Osthole's Effects in In Vitro Renal Fibrosis Models

Cell Line	Inducing Agent	Osthole Concentration	Treatment Duration	Key Fibrosis Markers	Results	Reference
NRK-49F (Rat renal fibroblasts)	TGF- β 1	Not specified, dose-dependent	24 hours	α -SMA, Fibronectin, Collagen I	Inhibited the TGF- β 1-induced increase in α -SMA, fibronectin, and collagen I expression in a dose-dependent manner. [1]	[1]
HK-2 (Human kidney tubular epithelial cells)	TGF- β 1	Up to 100 μ M (maximum non-toxic concentration)	Not specified	α -SMA, Collagen I, Fibronectin	Inhibited the TGF- β -induced increase in the mRNA and protein expression of α -SMA, collagen I, and fibronectin. [5] [6]	[5] [6]
HK-2 (Human kidney tubular epithelial cells)	IL-11	Not specified	Not specified	α -SMA, Collagen I, Fibronectin	Decreased the protein expression of α -SMA, collagen I, and fibronectin without changing	[8]

their
mRNA
levels.[8]

Reduced
high
glucose-
induced
ROS
production, [4]
apoptosis,
and
hypertroph
y.[4]

HBZY-1
(Rat
glomerular
mesangial
cells)

High
Glucose

Not
specified

Not
specified

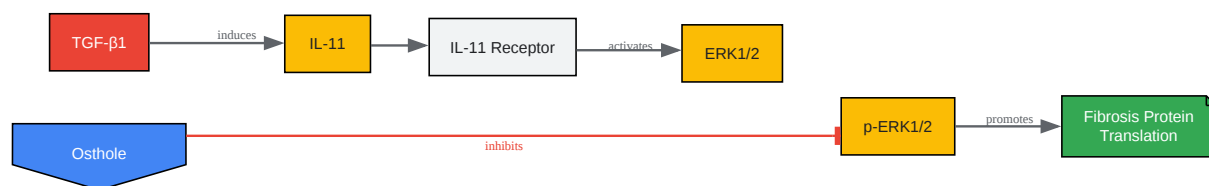
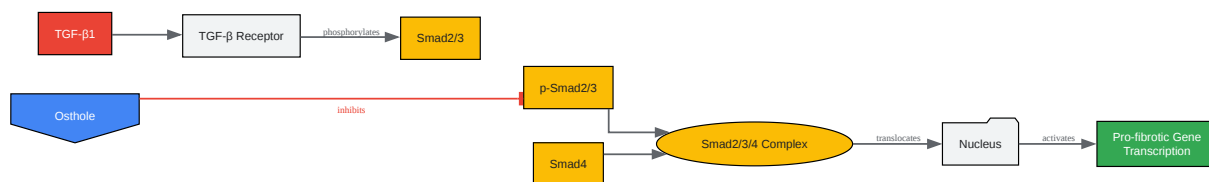
ROS,
Apoptosis,
Hypertroph
y

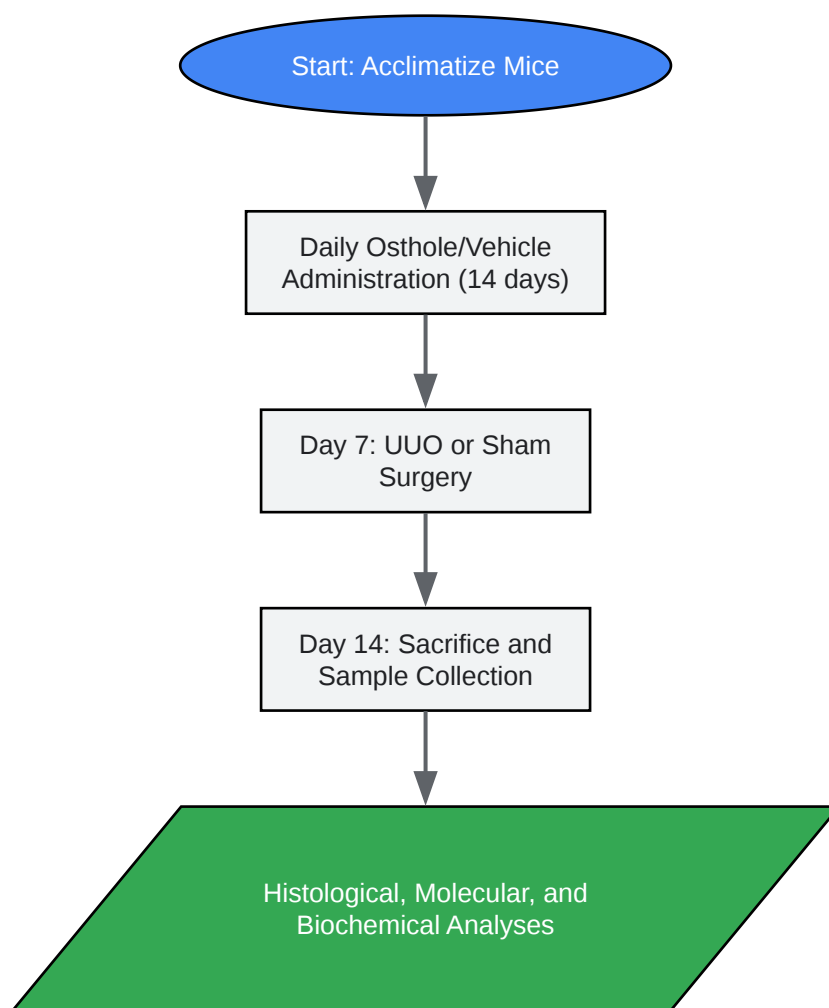
Signaling Pathways Modulated by Osthole in Renal Fibrosis

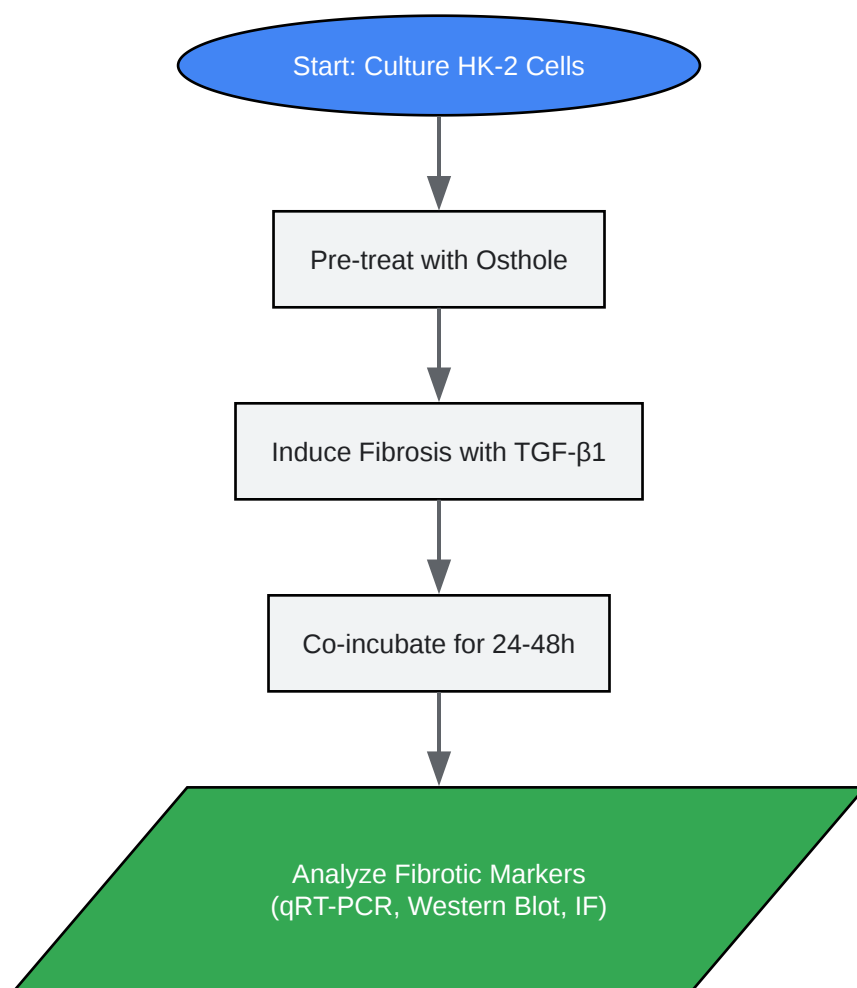
Osthole exerts its anti-fibrotic effects by modulating several key signaling pathways implicated in the pathogenesis of renal fibrosis.

TGF- β 1/Smad Signaling Pathway

The Transforming Growth Factor- β 1 (TGF- β 1) signaling pathway is a major driver of renal fibrosis.[1] Osthole has been shown to inhibit this pathway by reducing the phosphorylation of Smad2 and Smad3, thereby preventing their translocation to the nucleus and subsequent transcription of pro-fibrotic genes.[1][6]







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